molecular formula C15H17N3O3 B2780299 5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921500-40-5

5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2780299
CAS RN: 921500-40-5
M. Wt: 287.319
InChI Key: FKWWNJQGGRVNMC-UHFFFAOYSA-N
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Description

The compound “5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrido[2,3-d]pyrimidine core would provide a rigid, planar structure, while the various substituents would add complexity and potentially affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ethoxy and prop-2-yn-1-yl groups might be susceptible to nucleophilic attack, while the pyrimidine core might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

The research on pyrido[2,3-d]pyrimidine derivatives, including compounds similar to 5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, focuses on their synthesis and structural analysis. One study detailed the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were characterized by spectral techniques and computational exploration, highlighting their potential in material science and drug discovery due to their unique structural and electronic properties (Ashraf et al., 2019).

Application in Polymer Solar Cells

Another application area is in the development of materials for polymer solar cells. A novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the utility of pyrido[2,3-d]pyrimidine derivatives in enhancing the power conversion efficiency of these devices. This research underscores the role of pyrido[2,3-d]pyrimidine derivatives in advancing solar energy technology (Hu et al., 2015).

Antiviral and Antiproliferative Activities

The antiviral and antiproliferative potentials of pyrido[2,3-d]pyrimidine derivatives have been explored in various studies. One research effort synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, testing their activities against Hepatitis A virus and Herpes simplex virus, indicating the potential for these compounds in developing new antiviral drugs (El-Etrawy & Abdel-Rahman, 2010). Similarly, novel N-alkylated 6-isobutyl- and propyl pyrimidine derivatives were evaluated for their antiproliferative effect on tumor cell lines, with certain compounds showing significant activity, suggesting their applicability in cancer therapy (Gazivoda Kraljević et al., 2014).

Optical, Nonlinear Optical, and Drug Discovery Applications

The optical and nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives, a category that encompasses 5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been studied. These compounds exhibit promising characteristics for NLO device fabrication, alongside potential drug discovery applications due to their kinetic and thermal stabilities and intramolecular charge transfer features (Mohan et al., 2020).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of complex organic molecules like this one is an active area of research in the field of organic chemistry. Future research could explore the synthesis, reactivity, and potential applications of this compound, including its possible biological activity .

properties

IUPAC Name

5-ethoxy-6-ethyl-1-methyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-5-8-18-14(19)11-12(21-7-3)10(6-2)9-16-13(11)17(4)15(18)20/h1,9H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWNJQGGRVNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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